molecular formula C19H16FNO4 B13424773 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid CAS No. 25803-21-8

2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid

Cat. No.: B13424773
CAS No.: 25803-21-8
M. Wt: 341.3 g/mol
InChI Key: NSNZBVZOKLXXFU-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid is a heterocyclic organic compound with the molecular formula C19H16FNO4 and a molecular weight of 341.333 g/mol This compound is known for its unique structure, which includes an indole ring substituted with a fluorobenzoyl group, a methoxy group, and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The fluorobenzoyl and methoxy groups are then introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid is unique due to its specific combination of substituents on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

25803-21-8

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid

InChI

InChI=1S/C19H16FNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

NSNZBVZOKLXXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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